molecular formula C10H7Cl2N5O3 B15008205 4-amino-N'-{[(3,4-dichlorophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-{[(3,4-dichlorophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B15008205
M. Wt: 316.10 g/mol
InChI Key: DVFSMFQLBBOZOH-UHFFFAOYSA-N
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Description

(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Formation of the benzoate ester: Esterification reactions using 3,4-dichlorobenzoic acid and appropriate alcohols under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The chlorine atoms on the benzoate ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO BENZOATE: Similar structure but without the chlorine atoms.

    (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOIC ACID: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

The presence of both the oxadiazole ring and the dichlorobenzoate ester makes (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE unique. These functional groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C10H7Cl2N5O3

Molecular Weight

316.10 g/mol

IUPAC Name

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate

InChI

InChI=1S/C10H7Cl2N5O3/c11-5-2-1-4(3-6(5)12)10(18)19-16-8(13)7-9(14)17-20-15-7/h1-3H,(H2,13,16)(H2,14,17)

InChI Key

DVFSMFQLBBOZOH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O/N=C(\C2=NON=C2N)/N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)ON=C(C2=NON=C2N)N)Cl)Cl

Origin of Product

United States

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